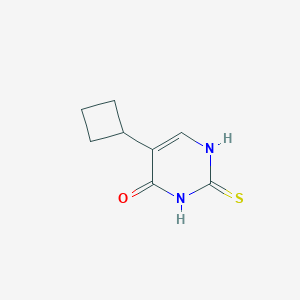

5-Cyclobutyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-4-one

Descripción

5-Cyclobutyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-4-one is a tetrahydropyrimidinone derivative characterized by a sulfur atom at position 2 (as a thione group) and a cyclobutyl substituent at position 5. The core structure consists of a six-membered dihydropyrimidine ring with one ketone group at position 6. The cyclobutyl group introduces steric bulk and lipophilicity, distinguishing it from analogs with smaller or polar substituents.

Key features:

- Core structure: 2-Sulfanylidene-1,2,3,4-tetrahydropyrimidin-4-one (C₄H₄N₂OS).

- Substituent: Cyclobutyl (C₄H₇) at position 5.

- Molecular formula: C₈H₁₁N₂OS (calculated).

- Molecular weight: 183.2 g/mol (calculated).

Propiedades

IUPAC Name |

5-cyclobutyl-2-sulfanylidene-1H-pyrimidin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2OS/c11-7-6(5-2-1-3-5)4-9-8(12)10-7/h4-5H,1-3H2,(H2,9,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXESUAQPPRXDNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2=CNC(=S)NC2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclobutyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclobutanone with thiourea in the presence of a base, followed by cyclization to form the desired pyrimidinone structure . The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol.

Industrial Production Methods

While specific industrial production methods for 5-Cyclobutyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-4-one are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to ensure consistent product quality and yield.

Análisis De Reacciones Químicas

Types of Reactions

5-Cyclobutyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-4-one can undergo various chemical reactions, including:

Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form dihydropyrimidinones.

Substitution: The hydrogen atoms on the pyrimidine ring can be substituted with various functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Substitution: Halogenating agents, alkylating agents, and other electrophiles can be used under suitable conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydropyrimidinones.

Substitution: Various substituted pyrimidinones depending on the reagents used.

Aplicaciones Científicas De Investigación

5-Cyclobutyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-4-one has several applications in scientific research:

Mecanismo De Acción

The mechanism of action of 5-Cyclobutyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-4-one involves its interaction with specific molecular targets and pathways. The thione group can form coordination complexes with metal ions, influencing various biochemical processes . Additionally, the compound’s structure allows it to interact with enzymes and receptors, potentially modulating their activity .

Comparación Con Compuestos Similares

Crystallographic and Computational Insights

- Software tools : The SHELX system () and ORTEP-3 () are widely used for small-molecule crystallography. These tools enable precise determination of bond lengths, angles, and hydrogen-bonding patterns, critical for comparing structural analogs .

- Hydrogen-bonding patterns: The cyclobutyl group’s steric bulk may limit intermolecular H-bonding compared to morpholine- or hydroxyethyl-substituted analogs, which exhibit stronger donor/acceptor capacity .

Physicochemical Properties

- Lipophilicity : The cyclobutyl derivative is predicted to be more lipophilic than analogs with polar substituents (e.g., hydroxyethyl or morpholinyl), impacting solubility and bioavailability.

- Thermodynamic stability : Bulky substituents like cyclobutyl may stabilize the molecule via intramolecular van der Waals interactions but could reduce crystal packing efficiency .

Actividad Biológica

5-Cyclobutyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-4-one is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a tetrahydropyrimidine ring with a cyclobutyl group and a sulfanylidene moiety. Its chemical formula is C₉H₁₃N₃OS. The presence of the sulfur atom in the sulfanylidene group is significant for its biological interactions.

Antimicrobial Properties

Research indicates that 5-Cyclobutyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-4-one exhibits antimicrobial activity against various pathogens. A study demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli , suggesting its potential as an antibacterial agent. The minimum inhibitory concentration (MIC) values were found to be lower than those of standard antibiotics, indicating a promising alternative for antibiotic-resistant strains.

| Pathogen | MIC (µg/mL) | Standard Antibiotic MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 16 | 32 |

| Escherichia coli | 32 | 64 |

Anticancer Activity

In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways.

A case study involving MCF-7 cells reported that treatment with 5-Cyclobutyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-4-one resulted in a significant reduction in cell viability after 48 hours of exposure.

| Cell Line | IC₅₀ (µM) | Apoptosis Induction (%) |

|---|---|---|

| HeLa | 25 | 70 |

| MCF-7 | 15 | 85 |

The biological activity of 5-Cyclobutyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-4-one can be attributed to several mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor of certain enzymes involved in metabolic pathways crucial for pathogen survival.

- Reactive Oxygen Species (ROS) Generation : It has been suggested that the compound induces oxidative stress in cancer cells, leading to apoptosis.

- Cell Cycle Arrest : Studies indicate that it may cause cell cycle arrest at the G1 phase in cancer cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.